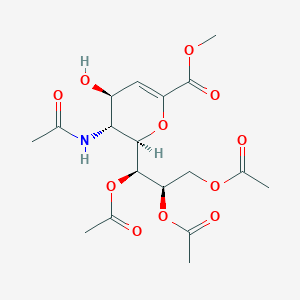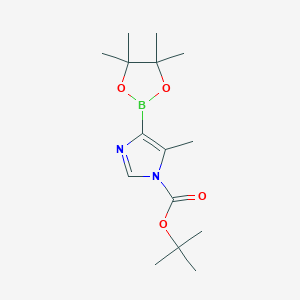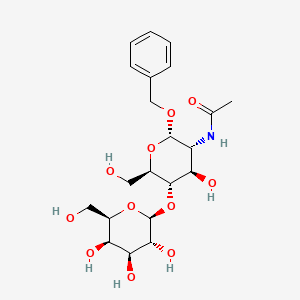
3-(((R)-2-((S)-1-(((S)-2-(2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through coupling reactions, often using reagents such as carbodiimides or phosphonium salts. The final steps involve the deprotection of functional groups and the formation of disulfide bonds under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of complex peptide sequences. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amide groups can undergo nucleophilic substitution reactions, leading to the formation of new amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used reducing agents.
Substitution: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used for amide bond formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and new amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of targeted therapies.
Industry: Utilized in the development of novel materials and bioconjugates.
Mechanism of Action
The mechanism of action of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The disulfide bonds play a crucial role in the compound’s stability and reactivity, enabling it to undergo redox reactions that are essential for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid analogs: Compounds with similar structures but different functional groups or stereochemistry.
Peptide-based compounds: Other peptides with disulfide bonds and similar functional groups.
Uniqueness
The uniqueness of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid lies in its complex structure, which allows for a wide range of chemical reactions and biological interactions. The presence of multiple functional groups and stereocenters provides a high degree of specificity and versatility, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C54H69N11O12S2 |
|---|---|
Molecular Weight |
1128.3 g/mol |
IUPAC Name |
3-[[(2R)-3-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C54H69N11O12S2/c1-54(2,3)77-46(69)26-40(61-44(66)28-60-48(71)39(19-10-11-22-58-52(56)57)64-53(75)76-29-37-35-16-6-4-14-33(35)34-15-5-7-17-36(34)37)49(72)62-41(25-31-27-59-38-18-9-8-13-32(31)38)51(74)65-23-12-20-43(65)50(73)63-42(47(55)70)30-79-78-24-21-45(67)68/h4-9,13-18,27,37,39-43,59H,10-12,19-26,28-30H2,1-3H3,(H2,55,70)(H,60,71)(H,61,66)(H,62,72)(H,63,73)(H,64,75)(H,67,68)(H4,56,57,58)/t39-,40+,41+,42+,43+/m1/s1 |
InChI Key |
USWQCBIDWHZYMI-OTDCJKRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSSCCC(=O)O)C(=O)N)NC(=O)CNC(=O)[C@@H](CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSSCCC(=O)O)C(=O)N)NC(=O)CNC(=O)C(CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)
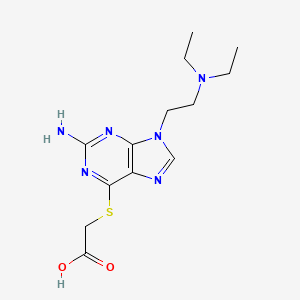
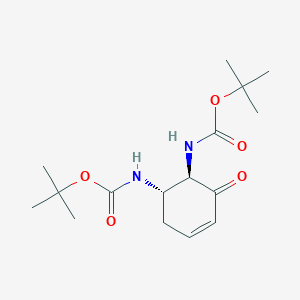
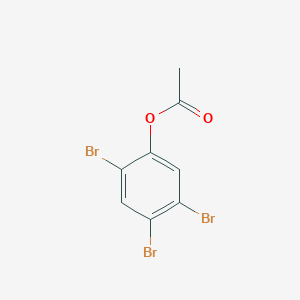
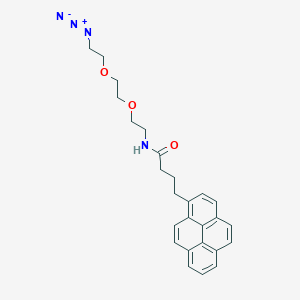
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11827309.png)
![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
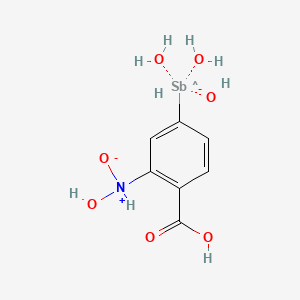
![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)
